molecular formula C15H12FN3O B14246972 N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide CAS No. 288160-04-3

N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide

Cat. No.: B14246972
CAS No.: 288160-04-3
M. Wt: 269.27 g/mol
InChI Key: BYVITLURDUDKKH-UHFFFAOYSA-N
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Description

N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds formed by the fusion of benzene and imidazole rings. These compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid chloride. One common method is the reaction of o-phenylenediamine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. These methods also allow for better control over reaction conditions and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes. For its anticancer activity, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-Benzimidazol-2-ylmethyl)-2-fluorobenzamide
  • N-(1H-Benzimidazol-1-ylmethyl)-2-chlorobenzamide
  • N-(1H-Benzimidazol-1-ylmethyl)-2-bromobenzamide

Uniqueness

N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom can also influence the compound’s lipophilicity and ability to cross cell membranes, making it a valuable candidate for drug development .

Properties

CAS No.

288160-04-3

Molecular Formula

C15H12FN3O

Molecular Weight

269.27 g/mol

IUPAC Name

N-(benzimidazol-1-ylmethyl)-2-fluorobenzamide

InChI

InChI=1S/C15H12FN3O/c16-12-6-2-1-5-11(12)15(20)18-10-19-9-17-13-7-3-4-8-14(13)19/h1-9H,10H2,(H,18,20)

InChI Key

BYVITLURDUDKKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCN2C=NC3=CC=CC=C32)F

Origin of Product

United States

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